molecular formula C12H16ClNO2 B1496625 (R)-3-(piperidin-3-yl)benzoic acid HCl

(R)-3-(piperidin-3-yl)benzoic acid HCl

Cat. No.: B1496625
M. Wt: 241.71 g/mol
InChI Key: SCXUCFMEOAIYIF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-3-(piperidin-3-yl)benzoic acid HCl” is a chiral small molecule characterized by a benzoic acid moiety linked to a piperidine ring at the 3-position. The stereochemistry at the piperidine ring’s chiral center (R-configuration) is critical for its biological activity and receptor binding specificity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-[(3R)-piperidin-3-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H/t11-;/m0./s1

InChI Key

SCXUCFMEOAIYIF-MERQFXBCSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC(=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-3-(piperidin-3-yl)benzoic acid HCl” with structurally or functionally related compounds, focusing on stereochemistry, substituent effects, and pharmacological relevance.

Compound Structural Features Key Differences Biological Relevance Source
This compound Benzoic acid + (R)-piperidine; HCl salt Chiral center (R-configuration) enhances target selectivity. Potential kinase inhibitor; improved solubility due to HCl salt. Patent EP 2022
(S)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine HBr Imidazo-pyrrolo-pyrazine core + (S)-piperidine; HBr salt S-configuration reduces activity (er = 80:20 R:S); bromine salt lowers solubility. Anticancer candidate; stereochemistry impacts potency. Patent EP 2022
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Branched amino acid ester + bulky aromatic substituent Bulky p-phenylphenyl group increases lipophilicity; ester prodrug design. Angiotensin-converting enzyme (ACE) inhibitor; prodrug for enhanced bioavailability. US Patent 2015
3-(3-Methyl-benzyl)-piperidine HCl Piperidine + 3-methylbenzyl group; HCl salt Lack of benzoic acid moiety limits hydrogen bonding; methyl group enhances logP. Intermediate for CNS-targeting drugs; lower polarity vs. benzoic acid derivatives. Chem. Database

Key Observations:

Stereochemical Impact : The R-configuration in “this compound” confers higher target affinity compared to its S-isomer counterpart (e.g., highlights an 80:20 enantiomeric ratio favoring the R-form in similar scaffolds) .

Substituent Effects :

  • Benzoic acid moiety : Enhances water solubility and enables hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).
  • Bulky aromatic groups (e.g., in N-(3-carboxy...ethyl ester ): Increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Salt Forms : HCl salts (as in the target compound) generally exhibit better solubility than HBr or free bases, critical for oral bioavailability.

Pharmacological Divergence:

  • Kinase Inhibition : The benzoic acid-piperidine scaffold is associated with ATP-competitive kinase inhibition, whereas imidazo-pyrrolo-pyrazine derivatives () target DNA repair pathways .
  • Prodrug Strategies : Ethyl ester derivatives (e.g., N-(3-carboxy...ethyl ester ) are designed for passive diffusion, whereas the target compound’s free carboxylic acid may require active transport .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.